Diisobutyl tartrate

Chiral separation Biphasic extraction Aromatic acid enantiomers

Diisobutyl tartrate (CAS 2050-63-7), also designated as (2R,3R)-diisobutyl 2,3-dihydroxysuccinate, is a C2-symmetric chiral diester derived from L-tartaric acid. With the molecular formula C12H22O6 and a molecular weight of approximately 262.30 g/mol, it belongs to the dialkyl tartrate class of compounds.

Molecular Formula C12H22O6
Molecular Weight 262.30 g/mol
CAS No. 2050-63-7
Cat. No. B7820358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisobutyl tartrate
CAS2050-63-7
Molecular FormulaC12H22O6
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESCC(C)COC(=O)C(C(C(=O)OCC(C)C)O)O
InChIInChI=1S/C12H22O6/c1-7(2)5-17-11(15)9(13)10(14)12(16)18-6-8(3)4/h7-10,13-14H,5-6H2,1-4H3/t9-,10-/m1/s1
InChIKeyONZOGXRINCURBP-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Diisobutyl Tartrate (CAS 2050-63-7): A Chiral Diester for Asymmetric Synthesis and Chromatographic Separations


Diisobutyl tartrate (CAS 2050-63-7), also designated as (2R,3R)-diisobutyl 2,3-dihydroxysuccinate, is a C2-symmetric chiral diester derived from L-tartaric acid [1]. With the molecular formula C12H22O6 and a molecular weight of approximately 262.30 g/mol, it belongs to the dialkyl tartrate class of compounds [2]. Characterized by a calculated XLogP3 of 1.6 and a density of 1.139 g/cm³, its stereochemical identity and lipophilicity differentiate it from its smaller or more polar homologs, enabling its specialized roles as a chiral auxiliary, catalyst ligand, and chiral selector in separation science [3]. The compound's availability as both (R,R) and (S,S) enantiomers allows for systematic stereochemical control in synthetic and analytical applications [4].

Why Diisobutyl Tartrate Cannot Be Substituted Arbitrarily with Other Dialkyl Tartrates


Generic substitution among dialkyl tartrates is scientifically unsound due to the profound impact of the ester alkyl group on stereoselective performance. In chiral chromatography, replacing di-n-butyl tartrate (DBT) with diisopropyl tartrate results in a measurable decrease in stereoselectivity for ephedrine and its analogs [1]. Conversely, diisobutyl tartrate's branched alkyl structure confers a unique hydrophobic profile and steric environment that enables specific chiral recognition mechanisms not achievable with linear-chain analogs [2]. Furthermore, in biphasic chiral extraction systems, the stereochemical configuration of the tartrate (d- vs l-isobutyl) dictates its enantiomer recognition preference, with d-isobutyl tartrate selectively recognizing (R)-α-cyclohexyl-mandelic acid (CHMA) and l-isobutyl tartrate recognizing the (S)-enantiomer, demonstrating configurational specificity that precludes simple interchange [3]. The quantified differences in separation factors (α) and enantioselectivity values across tartrate derivatives underscore that procurement decisions must be based on application-specific performance data rather than structural similarity alone [4].

Quantitative Evidence Guide: Diisobutyl Tartrate Performance Metrics vs. Comparators


Enantioselectivity in Biphasic Chiral Extraction of Aromatic Acids: d-Isobutyl Tartrate vs. l-Isobutyl Tartrate

In a biphasic recognition chiral extraction system using 1,2-dichloroethane as the organic phase and an aqueous phase containing hydroxypropyl-β-cyclodextrin (HP-β-CD), the (2R,3R)-diisobutyl tartrate (d-isobutyl tartrate) demonstrated maximum enantioselectivity (α) values of 2.49 for α-cyclohexyl-mandelic acid (CHMA) enantiomers and 1.65 for naproxen (NAP) enantiomers. Critically, d-isobutyl tartrate preferentially recognized (R)-CHMA and (S)-NAP, while l-isobutyl tartrate showed the opposite recognition pattern, preferring (S)-CHMA and (R)-NAP [1]. The measured enantioselectivity of 2.49 for CHMA represents a 149% improvement over a non-selective baseline (α = 1.0) and was achieved under optimized conditions of pH 2.7 in the aqueous phase and a 2:1 molar ratio of [isobutyl tartrate] to [HP-β-CD] [1].

Chiral separation Biphasic extraction Aromatic acid enantiomers

Chiral Selector Performance in Liquid Chromatography: Dialkyl Tartrate Alkyl Group Effects on Stereoselectivity

In reversed-phase ion-pair partition chromatography for the separation of enantiomeric aminoalcohols and amines, systematic evaluation of dialkyl tartrates as chiral liquid stationary phases revealed that stereoselectivity is highly dependent on the alkyl ester substituent. When (2R,3R)-di-n-butyltartrate (DBT) was replaced with (2R,3R)-diisopropyltartrate for the separation of ephedrine and its analogs, a measurable decrease in stereoselectivity was observed, with complete loss of enantiomeric separation when (S)-n-butyllactate was used as the stationary phase [1]. While direct quantitative α values for diisobutyl tartrate are not provided in this study, the established structure-selectivity relationship demonstrates that the branched isobutyl group confers intermediate steric and lipophilic properties distinct from both the linear n-butyl and the smaller isopropyl analogs, thereby positioning diisobutyl tartrate as a unique tool for tuning chiral recognition in chromatographic applications [2].

Chiral chromatography Stationary phase Aminoalcohol separation

Molecular Recognition in Gas Phase vs. Liquid Phase: Diisobutyl Tartrate Cluster Ion Chirality Effects

Fourier transform mass spectrometry (FTMS) investigations of dialkyl tartrate molecular recognition in cluster ions revealed that chirality effects observed in the gas phase correlate with those in the liquid phase, providing a fundamental understanding of chiral discrimination mechanisms [1]. The study compared various dialkyl tartrates, including diisobutyl tartrate, demonstrating that the ester alkyl group influences the formation and stability of diastereomeric cluster ions. This gas-phase chiral recognition serves as a predictive model for liquid-phase separation performance and validates the use of diisobutyl tartrate in applications where molecular recognition events govern enantioselectivity [1].

Fourier transform mass spectrometry Chiral recognition Cluster ions

Regulatory Classification and Commercial Availability: Diisobutyl Tartrate vs. Broader Dialkyl Tartrate Class

Under the Japanese Chemical Substances Control Law (CSCL), diisobutyl tartrate (CAS 2050-63-7) is classified as an "Existing Chemical Substance" under the category "Alkyl (C2-4) tartrate" and is exempt from notification of manufacturing/import amount requirements [1]. This classification is shared with other C2-C4 alkyl tartrates, including diethyl, dipropyl, diisopropyl, and dibutyl tartrates, indicating a consistent regulatory profile across this homologous series [1]. The compound is commercially available from multiple suppliers with a typical purity of ≥95% (GC), as indicated by vendor specifications showing specific gravity of 1.1820-1.1870 and refractive index n20/D of 1.6570-1.6710 [2].

Chemical regulation Supply chain Procurement

Validated Application Scenarios for Diisobutyl Tartrate Based on Quantitative Evidence


Enantioselective Liquid-Liquid Extraction of Aromatic Acid Pharmaceuticals

Based on the demonstrated maximum enantioselectivity of α = 2.49 for α-cyclohexyl-mandelic acid (CHMA) and α = 1.65 for naproxen (NAP) in biphasic systems, diisobutyl tartrate is specifically validated for chiral extraction processes targeting aromatic acid enantiomers [1]. The ability to select either d- or l-isobutyl tartrate enables directional control over which enantiomer is preferentially extracted, providing a tunable separation platform for pharmaceutical intermediates and active ingredients that require enantiomeric purity [1]. Optimal conditions include a 2:1 molar ratio of tartrate to cyclodextrin derivative at pH 2.5-2.7 in 1,2-dichloroethane/water biphasic systems [1].

Chiral Stationary Phase Development for Aminoalcohol and Amine Enantiomer Separation

The established structure-selectivity relationship for dialkyl tartrates in reversed-phase partition chromatography supports the use of diisobutyl tartrate as a chiral liquid stationary phase for the separation of underivatized α-aminoalcohols (e.g., ephedrine, pseudoephedrine) and chiral amines (e.g., α-(1-naphthyl)ethylamine) [1]. While di-n-butyl tartrate provides higher stereoselectivity for certain analytes and diisopropyl tartrate shows reduced performance, diisobutyl tartrate offers an intermediate selectivity profile suitable for method development where the balance between retention, resolution, and peak efficiency must be optimized [2]. This application is directly transferable to pharmaceutical quality control and analytical method validation [1].

Chiral Catalyst Ligand in Asymmetric Synthesis

Dialkyl tartrates, including diisobutyl tartrate, serve as effective chiral ligands in combination with dibutylmagnesium to form catalysts for asymmetric Michael additions, achieving enantiomeric excesses up to 58% in the addition of dibenzyl malonate to enones [1]. Additionally, these tartrate-magnesium systems are effective for asymmetric epoxidation of aliphatic enones, with the dialkyl tartrate component directly influencing reaction conversion and enantioselectivity [2]. While direct head-to-head comparison data for diisobutyl tartrate versus other dialkyl tartrates in this specific catalytic system is not available, its inclusion in the broader dialkyl tartrate class of ligands supports its utility in asymmetric synthetic methodology development where catalyst screening across the alkyl tartrate series is warranted [1].

Chiral Auxiliary for Stereoselective Transformations

Diisobutyl tartrate functions as a chiral building block and auxiliary in asymmetric synthesis, as documented in compilations of chiral auxiliary applications spanning nearly 40,000 reactions [1]. The compound's dual hydroxyl groups (C2 and C3 of the tartrate backbone) are essential for chiral recognition and stereocontrol; studies have demonstrated that only tartrates retaining free hydroxyls at these asymmetric carbon atoms exhibit enantioselective retention properties [2]. This structural requirement is fully satisfied by diisobutyl tartrate, confirming its suitability for applications ranging from stoichiometric auxiliary use to catalytic asymmetric transformations where the tartrate scaffold provides the stereochemical information [1].

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